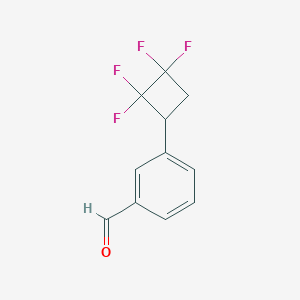
3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde: is a fluorinated aromatic aldehyde characterized by the presence of a tetrafluorocyclobutyl group attached to a benzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde typically involves the introduction of the tetrafluorocyclobutyl group onto a benzaldehyde framework. One common method is the reaction of 2,2,3,3-tetrafluorocyclobutyl bromide with benzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as distillation or recrystallization to obtain high-purity products.
化学反応の分析
Types of Reactions: 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorinated cyclobutyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 3-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid.
Reduction: 3-(2,2,3,3-Tetrafluorocyclobutyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic aldehydes on biological systems, including their interactions with enzymes and receptors.
Medicine: The compound’s unique structural features make it a candidate for drug development, particularly in designing molecules with improved metabolic stability and bioavailability due to the presence of fluorine atoms.
Industry: In the industrial sector, 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde can be used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde involves its interaction with molecular targets through its aldehyde group and fluorinated cyclobutyl moiety. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorinated cyclobutyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes and proteins.
類似化合物との比較
- 2,3,5,6-Tetrafluorobenzaldehyde
- 3,4,5-Trifluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Comparison: 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde is unique due to the presence of the tetrafluorocyclobutyl group, which imparts distinct steric and electronic properties compared to other fluorinated benzaldehydes. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specialized applications in research and industry.
特性
IUPAC Name |
3-(2,2,3,3-tetrafluorocyclobutyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O/c12-10(13)5-9(11(10,14)15)8-3-1-2-7(4-8)6-16/h1-4,6,9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVHSCDTMZRWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)C2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate,trifluoroaceticacid](/img/structure/B2899031.png)
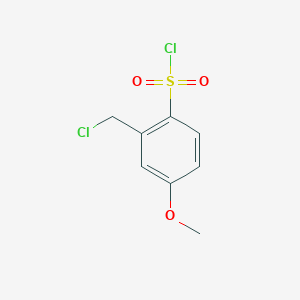
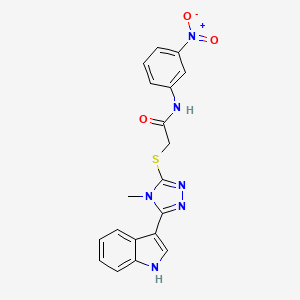
![2-[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2899037.png)
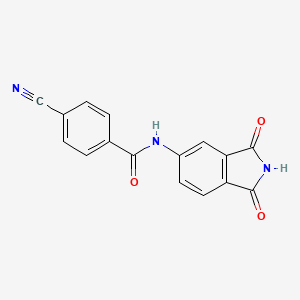
![Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2899040.png)
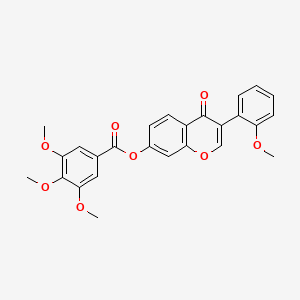
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2899042.png)
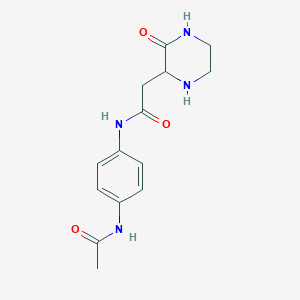
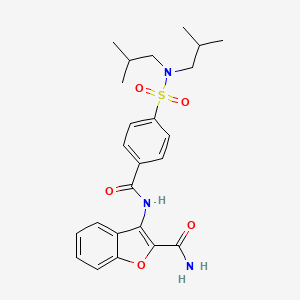
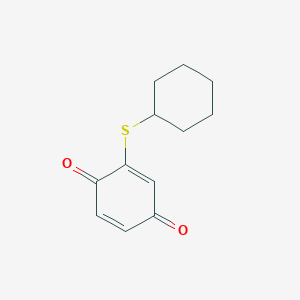
![4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2899051.png)
![2-(2-(4-(4-(tert-butyl)cyclohexyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2899053.png)

